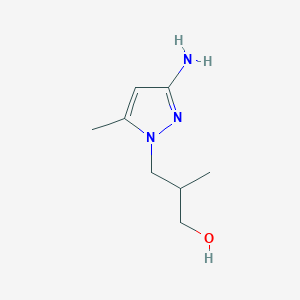![molecular formula C11H13NO B15274150 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)
1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H13NO This compound features a cyclopropane ring attached to a carbaldehyde group and a methyl-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 5-methylpyridine with cyclopropane carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as methanol or ethanol are often used to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde exerts its effects depends on its interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Cyclopropane carbaldehyde: Shares the cyclopropane and aldehyde functional groups but lacks the pyridine ring.
5-Methylpyridine: Contains the methyl-substituted pyridine ring but lacks the cyclopropane and aldehyde groups.
Uniqueness: 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, aldehyde group, and methyl-substituted pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-[(5-methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-9-4-10(7-12-6-9)5-11(8-13)2-3-11/h4,6-8H,2-3,5H2,1H3 |
InChIキー |
YHPPQCMXSACCTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)CC2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


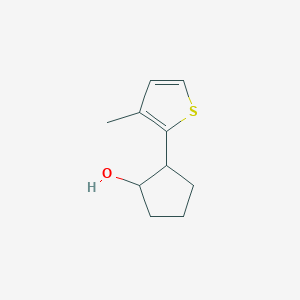
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)

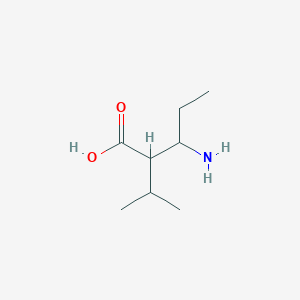
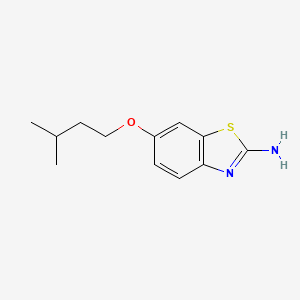
![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)
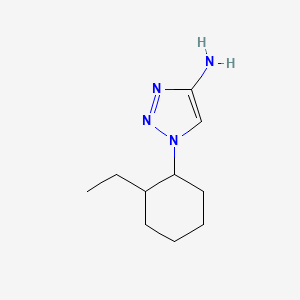

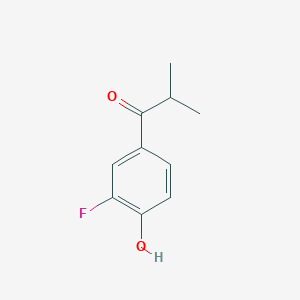
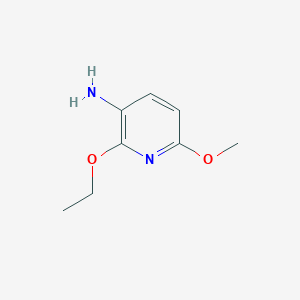
![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)

